molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

Cat. No.: B2990783
CAS No.: 1232792-22-1
M. Wt: 232.331
InChI Key: ZNBZCDIJZUGQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine is a benzimidazole derivative characterized by a dimethylaminopropyl chain at position 1, a methyl group at position 2, and an amine at position 4. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .

The synthesis of this compound likely involves sequential functionalization of the benzimidazole ring. A related pathway () describes the preparation of 1-methyl-5-aminobenzimidazole via nucleophilic substitution of 2,4-dinitrochlorobenzene with methylamine, partial Zinin reduction of the nitro group, and cyclization.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZCDIJZUGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine typically involves the reaction of 2-methyl-1H-benzimidazole with 3-(dimethylamino)propylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine can be achieved through a continuous flow process. This method involves the continuous addition of 2-methyl-1H-benzimidazole and 3-(dimethylamino)propylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: N-oxides of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with different nucleophiles replacing the dimethylamino group.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole Derivatives

  • 1-Methyl-5-aminobenzimidazole: Structure: Lacks the dimethylaminopropyl group at position 1. Key Difference: The absence of the tertiary amine side chain reduces hydrophilicity and may limit membrane permeability compared to the target compound. This simpler analog is primarily a synthetic intermediate .
  • [3-(Benzimidazol-2-yl)propyl]methylamine: Structure: Features a propylmethylamine chain attached to the benzimidazole nitrogen.
  • 1-(2-Phenyl-1H-benzimidazol-5-yl)ethanone: Structure: Substitutes the 5-amine with a ketone and adds a phenyl group at position 2. Impact: The ketone group introduces polarity but reduces nucleophilicity, while the phenyl moiety may enhance π-π stacking interactions in hydrophobic environments .

Heterocyclic Compounds with Dimethylaminopropyl Chains

  • 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine :

    • Structure : Replaces benzimidazole with a dibenzazepine core.
    • Significance : The dibenzazepine system is larger and more rigid, likely conferring distinct pharmacokinetic profiles. Such compounds are explored as antipsychotics or antidepressants, similar to tricyclic antidepressants .
  • Escitalopram Impurity IMP-1 [(3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one]: Structure: Contains a dimethylaminopropyl chain linked to an isobenzofuranone ring. Functional Insight: The dimethylaminopropyl group in IMP-1 enhances solubility in polar solvents, a trait critical for CNS drug bioavailability. This highlights the role of the side chain in modulating physicochemical properties .

Pharmacologically Relevant Analogs

  • Cabergoline [C26H37N5O2]: Structure: Features a dimethylaminopropyl group within a complex ergoline-derived scaffold. Comparison: Cabergoline’s dopamine agonist activity underscores the importance of the dimethylaminopropyl moiety in receptor binding. However, the ergoline core introduces additional interactions absent in benzimidazoles .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications Reference
1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine Benzimidazole 1-(dimethylaminopropyl), 2-methyl, 5-amine C₁₄H₂₁N₅ Potential kinase inhibitor or CNS agent (inferred)
1-Methyl-5-aminobenzimidazole Benzimidazole 1-methyl, 5-amine C₈H₉N₃ Synthetic intermediate
3-(Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Dibenzoazepine 3-(dimethylaminopropyl) C₁₉H₂₄N₂ Antipsychotic/antidepressant candidate
Escitalopram IMP-1 Isobenzofuranone 3-(dimethylaminopropyl), 4-fluorophenyl C₂₀H₂₀FN₃O₂ SSRI-related impurity
Cabergoline Ergoline N-[3-(dimethylamino)propyl] C₂₆H₃₇N₅O₂ Dopamine agonist (Parkinson’s therapy)

Key Research Findings

  • Synthetic Flexibility: The dimethylaminopropyl group is frequently introduced via alkylation or carbodiimide-mediated coupling, as demonstrated in hybrid imidazole-thiadiazole syntheses .
  • Bioactivity Trends: Dimethylaminopropyl-containing compounds often exhibit enhanced CNS penetration due to increased solubility and amine-mediated interactions with transporters .
  • Structural Rigidity vs. Flexibility : Benzimidazoles (flexible) vs. dibenzazepines (rigid) show divergent binding modes to targets like serotonin receptors, impacting therapeutic indices .

Biological Activity

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. The unique structure of this compound, characterized by a benzimidazole core and a dimethylamino propyl side chain, enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Structure and Synthesis

The synthesis of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine typically involves the reaction of 2-methyl-1H-benzimidazole with 3-(dimethylamino)propylamine under reflux conditions. The reaction is generally performed in solvents like ethanol or methanol at temperatures between 80-100°C to ensure complete conversion of the reactants into the desired product.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield derivatives using reducing agents such as sodium borohydride.
  • Substitution : The dimethylamino group may be substituted by nucleophiles in nucleophilic substitution reactions.

Antimicrobial and Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial and anticancer activities. Specifically, 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine has been evaluated for its potential as an antimicrobial agent. In vitro studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential therapeutic applications .

Enzyme Inhibition

The compound has been investigated for its anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that certain modifications in the benzimidazole structure can enhance its inhibitory effects on acetylcholinesterase enzymes, suggesting that 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine may serve as a lead compound for developing new anticholinesterase agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole compounds is often linked to their structural features. For instance, the presence of specific substituents at the 1-, 2-, or 5-position on the benzimidazole ring can significantly influence their pharmacological profiles. The dimethylamino group in this compound enhances solubility and bioavailability, which are critical factors for effective drug design .

In Vitro Studies

A study conducted on related benzimidazole derivatives demonstrated that modifications to the core structure could lead to enhanced antimicrobial properties. For example, compounds with trifluoromethyl substitutions exhibited increased inhibition against bacterial strains compared to their unsubstituted counterparts .

Anticancer Activity

In another investigation, various benzimidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives showed potent anticancer activity, making them potential candidates for further development in cancer therapeutics .

Data Summary

Biological Activity Observations References
AntimicrobialEffective against S. aureus, P. aeruginosa
AnticancerPotent activity against various cancer cell lines
AnticholinesteraseInhibitory effects on acetylcholinesterase

Q & A

Q. What are the standard synthetic protocols for preparing 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted precursors. For example, benzimidazole derivatives are typically prepared by reacting o-phenylenediamine with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or HCl) . Key steps include:
  • Precursor activation : Use of acyl chlorides (e.g., m-toluoyl chloride) to facilitate nucleophilic substitution.
  • Cyclization : Conducted at elevated temperatures (80–120°C) to promote ring closure.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Spectral characterization (IR, 1H^1H-NMR, 13C^{13}C-NMR) and elemental analysis are critical for structural validation .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm1^{-1}) and aromatic C=C vibrations (1450–1600 cm1^{-1}) .
  • NMR Analysis : 1H^1H-NMR resolves substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms the benzimidazole backbone (e.g., C=N at ~150 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene facilitates high-temperature cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) improve reaction kinetics.
  • Temperature control : Cyclization at 100–120°C maximizes ring closure efficiency .
    A comparative study showed a 25% yield increase when using polyphosphoric acid vs. HCl due to reduced side reactions .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Docking : Used to evaluate binding affinity with biological targets (e.g., enzymes) by simulating interactions at active sites .
  • Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method explore plausible reaction pathways and transition states .

Q. How can contradictory spectral data for substituted benzimidazoles be resolved?

  • Methodological Answer : Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from:
  • Tautomerism : Benzimidazoles exhibit prototropic tautomerism, altering proton environments. Variable-temperature NMR can stabilize dominant tautomers .
  • Solvent effects : Deuterated DMSO vs. CDCl3_3 may shift aromatic proton signals by 0.1–0.3 ppm.
  • Impurity interference : High-purity solvents and rigorous drying (e.g., molecular sieves) mitigate this .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Kinetic assays (IC50_{50}) targeting kinases or proteases.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., dimethylamino chain length) to correlate structural changes with potency .

Q. How can data contradictions in reported biological activities of benzimidazole derivatives be analyzed?

  • Methodological Answer : Contradictions may stem from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Cellular permeability : LogP values >3.0 enhance membrane penetration but may reduce solubility.
  • Metabolic stability : Liver microsome assays identify rapid degradation pathways (e.g., CYP450 oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.